Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its complex structure, which includes a benzofuran core, a tert-butyl group, and a dichlorophenyl methoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Dichlorophenyl Methoxy Group: This step involves the reaction of the benzofuran intermediate with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form the desired ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl moiety, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-tert-Butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-tert-Butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-methanol: Similar structure but with a hydroxyl group instead of an ester.
2-tert-Butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-amine: Similar structure but with an amine group instead of an ester.
These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical properties and biological activities. This compound is unique due to its specific ester functional group, which may confer distinct reactivity and biological effects.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2O4/c1-5-26-21(25)19-16-11-15(8-9-18(16)28-20(19)22(2,3)4)27-12-13-6-7-14(23)10-17(13)24/h6-11H,5,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJSPYAHFWBMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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